Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate
Overview
Description
Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate is a complex organic compound that features a nitro group, a carbonyl group, and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate typically involves multi-step organic reactions. One common approach is to start with anthracene, which undergoes nitration to introduce the nitro group. The resulting nitroanthracene is then subjected to oxidation to form the 9,10-dioxo derivative. This intermediate is then reacted with phenylalanine in the presence of a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Further oxidized anthracene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the anthracene moiety can intercalate with DNA or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dithioanthracene: Similar anthracene derivative with thiol groups.
1-Methylamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Another anthracene derivative with an amino group.
Uniqueness
Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate is unique due to the presence of both a nitro group and a phenylalanine moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other anthracene derivatives.
Properties
IUPAC Name |
ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O7/c1-2-35-26(32)20(14-15-8-4-3-5-9-15)27-25(31)19-13-12-18-21(22(19)28(33)34)24(30)17-11-7-6-10-16(17)23(18)29/h3-13,20H,2,14H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIUTAXTIKVQOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.